10-Hydroxyneoline
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Overview
Description
10-Hydroxyneoline is a diterpene alkaloid compound isolated from the plant Aconitum fukutomei . It is a natural product known for its complex structure and significant biological activities. The molecular formula of this compound is C24H39NO7, and it has a molecular weight of 453.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyneoline involves multiple steps, starting from simpler diterpene precursors. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. general methods include the use of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Aconitum fukutomei. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The compound is then crystallized to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyneoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
10-Hydroxyneoline has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of diterpene alkaloids and their derivatives.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in traditional Chinese medicine.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 10-Hydroxyneoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of specific enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and analgesic pathways .
Comparison with Similar Compounds
- 14-Benzoylneoline
- Neoline
- Neolinine
- Songoramine
- Songorine
Comparison: 10-Hydroxyneoline is unique among these compounds due to its specific hydroxylation pattern, which contributes to its distinct biological activities. While other similar compounds also exhibit biological activities, this compound’s unique structure allows for specific interactions with molecular targets that are not observed with other diterpene alkaloids .
Properties
CAS No. |
132362-42-6 |
---|---|
Molecular Formula |
C24H39NO7 |
Molecular Weight |
453.576 |
Appearance |
Powder |
Synonyms |
10-Hydroxyneoline |
Origin of Product |
United States |
Q1: What are diterpene alkaloids, and why are they of interest to researchers?
A1: Diterpene alkaloids are a class of natural products primarily found in plants of the Aconitum genus. These compounds exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. Their complex structures and potent activities make them attractive targets for drug discovery and development. For instance, the study by Song et al. [] focuses on the isolation and characterization of two new diterpene alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei, highlighting the ongoing research into discovering novel compounds from this genus.
Q2: What analytical techniques are commonly employed to study diterpene alkaloids like those found in Aconitum species?
A2: The study by Vetter et al. [] highlights the use of qualitative mass spectrometry for analyzing the total diterpene base composition in Aconitum kusnezoffi roots. Mass spectrometry, particularly coupled with separation techniques like gas chromatography or liquid chromatography, is a powerful tool for identifying and quantifying individual diterpene alkaloids in complex plant extracts. This technique allows researchers to profile the diversity of these compounds within a species and investigate potential chemotaxonomic relationships. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the structures of newly isolated diterpene alkaloids.
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